N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Description
N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and a phenylimino moiety
Properties
Molecular Formula |
C22H27N3O2S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-pentyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H27N3O2S2/c1-4-5-9-15-25-21(17-28-22(25)23-19-12-7-6-8-13-19)18-11-10-14-20(16-18)29(26,27)24(2)3/h6-8,10-14,16-17H,4-5,9,15H2,1-3H3 |
InChI Key |
RLJRWYMDCNYKTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of a thiazole derivative with a sulfonamide precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- N,N-dimethyl-4-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Uniqueness
N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Biological Activity
N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, including data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide group : Known for its antibacterial properties.
- Thiazole ring : Often associated with various biological activities, including antimicrobial and anticancer effects.
- Dimethylamino group : Contributes to the lipophilicity and bioavailability of the compound.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are crucial in neurodegenerative diseases, making the compound a candidate for further investigation in this area.
- AChE Inhibition : Compounds with similar thiazole structures have demonstrated competitive inhibition against AChE, which is vital for treating Alzheimer's disease.
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| AChE | 0.264 | Mixed-type |
| MAO-B | 0.212 | Competitive |
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of thiazole derivatives in models of oxidative stress. The results indicated that compounds structurally related to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress.
Study 2: Anticancer Activity
Another research focused on thiazole-based compounds showed promising anticancer activity through apoptosis induction in cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
